NSC636819

Description

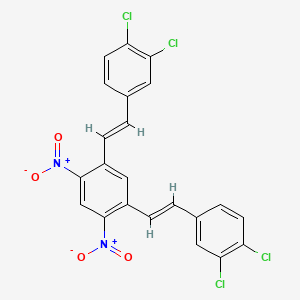

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,5-bis[(E)-2-(3,4-dichlorophenyl)ethenyl]-2,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H12Cl4N2O4/c23-17-7-3-13(9-19(17)25)1-5-15-11-16(22(28(31)32)12-21(15)27(29)30)6-2-14-4-8-18(24)20(26)10-14/h1-12H/b5-1+,6-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYZPXBXVBQSBDG-IJIVKGSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C=CC3=CC(=C(C=C3)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])/C=C/C3=CC(=C(C=C3)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H12Cl4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

NSC636819: A Technical Guide to a Competitive Inhibitor of JMJD2 Histone Demethylases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of NSC636819, a dinitrobenzene derivative that has been identified as a competitive inhibitor of the Jumonji domain-containing 2 (JMJD2) family of histone demethylases, specifically targeting KDM4A (JMJD2A) and KDM4B (JMJD2B). The overexpression of these enzymes has been linked to the progression of various cancers, making them a key target for therapeutic development.

Core Concepts: The Role of JMJD2 in Epigenetics and Cancer

The JMJD2 family of enzymes are histone lysine demethylases that play a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36).[1] Specifically, they target di- and trimethylated H3K9 and H3K36, as well as trimethylated H1.4K26.[1] This demethylation activity alters chromatin structure and gene expression. Dysregulation of JMJD2 activity, particularly the overexpression of KDM4A and KDM4B, has been observed in several cancers, including prostate, breast, colorectal, and lung tumors, where they contribute to cancer cell growth and proliferation.[1] Their association with the androgen receptor also points to their role as potential progression factors in prostate cancer.[2][3]

This compound: A Selective Inhibitor of KDM4A and KDM4B

This compound is a cell-permeable small molecule that acts as a competitive inhibitor of KDM4A and KDM4B. It has been shown to block the demethylating activity of these enzymes towards H3K9me3. This inhibitory action leads to an increase in H3K9me3 levels within cells, which is associated with transcriptional repression of oncogenes and the upregulation of tumor suppressor genes.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against various members of the KDM4 subfamily has been quantitatively assessed. The following table summarizes the key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50).

| Target Enzyme | Ki (μM) | IC50 (μM) | Cell-based IC50 (LNCaP cells) (μM) |

| KDM4A (JMJD2A) | 5.5 | 6.4 | 16.5 (3-day culture) |

| KDM4B (JMJD2B) | 3.0 | 9.3 | Not Reported |

| KDM4D (JMJD2D) | Weakly Inhibited | Not Reported | Not Reported |

| KDM4E (JMJD2E) | Weakly Inhibited | Not Reported | Not Reported |

This compound exhibits selectivity for KDM4A and KDM4B over other members of the family, such as KDM4D and KDM4E.

Mechanism of Action and Cellular Effects

This compound functions as a competitive inhibitor, likely by binding to the active site of the KDM4A and KDM4B enzymes. This prevents the binding of the natural substrate, methylated histone tails, thereby inhibiting the demethylation reaction.

In cellular models, particularly the LNCaP prostate cancer cell line, treatment with this compound leads to a dose-dependent increase in global H3K9me3 levels. This epigenetic alteration is accompanied by significant downstream effects, including:

-

Induction of Apoptosis : this compound effectively induces programmed cell death in LNCaP cells.

-

Regulation of Gene Expression : The compound has been shown to up-regulate tumor suppressor genes such as RB1 and CDH1, while down-regulating oncogenes including IGF1R, FGFR3, CCNE2, AURKA, and AURKB.

-

Negative Regulation of Androgen-Responsive Genes : By inhibiting KDM4A/B, which are coactivators of the androgen receptor, this compound negatively impacts the expression of androgen-responsive genes.

The following diagram illustrates the proposed signaling pathway affected by this compound.

Caption: Signaling pathway of this compound-mediated JMJD2 inhibition.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of JMJD2 inhibition. Below are summaries of common experimental protocols used in the characterization of inhibitors like this compound.

In Vitro JMJD2 Demethylase Activity/Inhibition Assay (Colorimetric)

This assay measures the demethylase activity of JMJD2 enzymes on a tri-methylated histone H3-K9 substrate.

Principle : A tri-methylated H3-K9 substrate is coated on microplate wells. Active JMJD2 enzymes bind to and demethylate the substrate. A specific antibody recognizes the demethylated product, and a secondary antibody conjugated to a detection enzyme allows for a colorimetric readout at 450 nm. The optical density is proportional to the enzyme activity.

Protocol Outline :

-

Substrate Coating : Microplate wells are pre-coated with a tri-methylated histone H3-K9 substrate.

-

Enzyme and Inhibitor Incubation :

-

Add assay buffer to each well.

-

Add the purified JMJD2 enzyme (e.g., 10 ng to 500 ng) or nuclear extract (1 µg to 20 µg).

-

For inhibitor wells, add this compound at desired concentrations. For control wells, add vehicle (e.g., DMSO).

-

Incubate the plate to allow for the demethylation reaction to occur.

-

-

Detection :

-

Wash the wells with a wash buffer.

-

Add a capture antibody specific for the demethylated H3-K9 product and incubate.

-

Wash the wells.

-

Add a detection antibody conjugated to an enzyme (e.g., HRP) and incubate.

-

Wash the wells.

-

Add the colorimetric developing solution and incubate until color develops.

-

-

Measurement : Stop the reaction and measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of inhibition by comparing the absorbance of inhibitor-treated wells to the control wells.

In Vitro JMJD2 Demethylase Activity/Inhibition Assay (Fluorometric)

This assay is similar to the colorimetric assay but utilizes a fluorescent readout for higher sensitivity.

Principle : The assay principle is the same as the colorimetric method, but the detection antibody is linked to a fluorophore. The fluorescent signal is measured at an excitation of 530 nm and an emission of 590 nm.

Protocol Outline : The steps are analogous to the colorimetric assay, with the final step being the measurement of fluorescence instead of absorbance.

MALDI-TOF Mass Spectrometry-Based Demethylation Assay

This method provides a direct and quantitative measurement of the different methylation states of a peptide substrate.

Principle : A synthetic peptide corresponding to a histone tail with a specific methylation mark (e.g., H3K9me3) is used as a substrate. After the enzymatic reaction, the reaction mixture is analyzed by MALDI-TOF mass spectrometry to determine the relative abundance of the substrate and its demethylated products.

Protocol Outline :

-

Reaction Setup :

-

Prepare a reaction mixture containing JMJD2A enzyme (e.g., 2 µM), Fe(II) (e.g., 10 µM), ascorbate (e.g., 100 µM), 2-oxoglutarate (2OG, e.g., 10 µM), and the H3K9me3 peptide substrate (e.g., 10 µM) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5).

-

For inhibition studies, pre-incubate the enzyme with this compound for a defined period (e.g., 15 minutes at 25°C) before initiating the reaction with the peptide and 2OG.

-

-

Reaction Incubation : Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).

-

Quenching : Stop the reaction by adding methanol.

-

Sample Preparation for MALDI-TOF MS :

-

Mix the quenched reaction sample with a MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid).

-

Spot the mixture onto a MALDI plate and allow it to dry.

-

-

Mass Spectrometry Analysis : Analyze the sample using a MALDI-TOF mass spectrometer to obtain the mass spectra of the peptides.

-

Data Analysis : Calculate the percentage of demethylation by comparing the peak intensities of the tri-, di-, and mono-methylated peptide species. IC50 values can be determined by measuring the percentage of demethylation at different inhibitor concentrations.

The following diagram outlines the general experimental workflow for characterizing a JMJD2 inhibitor.

Caption: General experimental workflow for JMJD2 inhibitor characterization.

Conclusion

This compound represents a valuable chemical probe for studying the biological functions of KDM4A and KDM4B. Its demonstrated efficacy in inducing apoptosis and modulating gene expression in cancer cell lines underscores the therapeutic potential of targeting these histone demethylases. Further investigation and optimization of this and similar chemical scaffolds may lead to the development of novel epigenetic drugs for the treatment of cancer.

References

An In-depth Technical Guide to the Discovery and Synthesis of NSC636819

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC636819, also known as 1,5-bis[(1E)-2-(3,4-dichlorophenyl)ethenyl]-2,4-dinitrobenzene, has emerged as a significant small molecule inhibitor of the histone lysine demethylases KDM4A and KDM4B. These enzymes are implicated in the progression of various cancers, notably prostate cancer, through their role in epigenetic regulation and androgen receptor signaling. This technical guide provides a comprehensive overview of the discovery, biological activity, and mechanism of action of this compound. It includes a summary of its inhibitory potency, effects on cancer cell lines, and the signaling pathways it modulates. While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed scientific literature, this guide furnishes detailed experimental protocols for key biological assays and presents quantitative data in a structured format to facilitate further research and development.

Introduction

Histone lysine demethylases (KDMs) are critical regulators of gene expression, and their dysregulation is frequently observed in cancer. The KDM4 subfamily, particularly KDM4A and KDM4B, are overexpressed in prostate cancer and act as co-activators of the androgen receptor (AR), a key driver of prostate cancer growth.[1][2][3] This has made them attractive targets for therapeutic intervention. This compound was identified as a competitive and selective inhibitor of KDM4A and KDM4B, demonstrating potential as a chemical probe to study the function of these enzymes and as a lead compound for the development of novel anti-cancer therapies.[4]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | 1,5-bis[(1E)-2-(3,4-dichlorophenyl)ethenyl]-2,4-dinitrobenzene | [5] |

| Molecular Formula | C₂₂H₁₂Cl₄N₂O₄ | |

| Molecular Weight | 510.15 g/mol | |

| CAS Number | 1618672-71-1 | |

| Appearance | Brown solid | |

| Purity | ≥97% (HPLC) | |

| Solubility | Soluble to 10 mM in DMSO | |

| Storage | Store at +4°C |

Biological Activity and Potency

This compound is a potent inhibitor of KDM4A and KDM4B. Its inhibitory activity has been characterized through various in vitro assays, with key quantitative data summarized in Table 2.

Table 2: In Vitro Biological Activity of this compound

| Target | Assay Type | Value | Cell Line | Reference(s) |

| KDM4A | IC₅₀ | 6.4 µM | - | |

| KDM4B | IC₅₀ | 9.3 µM | - | |

| KDM4A | Kᵢ | 5.5 µM | - | |

| KDM4B | Kᵢ | 3.0 µM | - | |

| LNCaP Cells | Cytotoxicity (IC₅₀) | 16.5 µM (3 days) | LNCaP |

This compound acts as a competitive inhibitor, binding to the active site of KDM4A and KDM4B and preventing the demethylation of their primary substrate, trimethylated histone H3 at lysine 9 (H3K9me3).

Synthesis

Signaling Pathway and Mechanism of Action

This compound exerts its anti-cancer effects primarily through the inhibition of the KDM4B-Androgen Receptor (AR) signaling pathway in prostate cancer. KDM4B acts as a co-activator for the AR, a key transcription factor driving prostate cancer cell proliferation and survival. By inhibiting KDM4B, this compound prevents the demethylation of H3K9me3 at the promoter regions of AR target genes, leading to their transcriptional repression. This disrupts the AR signaling axis, ultimately inducing apoptosis in prostate cancer cells.

Caption: KDM4B-AR Signaling Pathway Inhibition by this compound.

Experimental Protocols

Histone Demethylase Activity Assay (In Vitro)

This protocol is a representative method for assessing the inhibitory activity of this compound on KDM4A/B histone demethylase activity.

Materials:

-

Recombinant human KDM4A or KDM4B protein

-

Biotinylated H3K9me3 peptide substrate

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM α-ketoglutarate, 80 µM Fe(NH₄)₂(SO₄)₂, 2 mM L-ascorbic acid, and 0.01% BSA

-

This compound stock solution in DMSO

-

Stop Solution (e.g., EDTA)

-

Detection reagents (e.g., TR-FRET based, using a specific antibody for the demethylated product)

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute into the assay buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the KDM4A or KDM4B enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

-

Initiate the demethylation reaction by adding the biotinylated H3K9me3 peptide substrate.

-

Incubate the reaction for a specific time (e.g., 30-60 minutes) at 37°C.

-

Stop the reaction by adding the stop solution.

-

Add the detection reagents according to the manufacturer's protocol (e.g., for TR-FRET, add a europium-labeled antibody specific for the demethylated product and a streptavidin-allophycocyanin conjugate).

-

Incubate for the recommended time to allow for signal development.

-

Read the plate on a suitable plate reader.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for an in vitro histone demethylase assay.

Apoptosis Assay in LNCaP Cells

This protocol describes a method to assess the induction of apoptosis by this compound in the LNCaP prostate cancer cell line using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

LNCaP cells

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution in DMSO

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

6-well plates

-

Flow cytometer

Procedure:

-

Seed LNCaP cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 5-20 µM) or DMSO (vehicle control) for the desired time period (e.g., 48-72 hours).

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour.

-

Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis/necrosis).

Caption: Workflow for an apoptosis assay using flow cytometry.

Conclusion

This compound is a valuable tool for studying the roles of KDM4A and KDM4B in health and disease. Its ability to selectively inhibit these histone demethylases and induce apoptosis in prostate cancer cells highlights its potential as a starting point for the development of novel epigenetic-based cancer therapies. While a detailed synthesis protocol is not publicly documented, the information provided in this guide on its biological activity, mechanism of action, and relevant experimental protocols offers a solid foundation for researchers and drug development professionals interested in this promising compound. Further investigation into the structure-activity relationship and optimization of its pharmacokinetic properties could lead to the development of more potent and clinically viable KDM4 inhibitors.

References

- 1. The lysine demethylase, KDM4B, is a key molecule in androgen receptor signalling and turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KDM4B: A promising oncology therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KDM4B: A Nail for Every Hammer? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. NSC 636819 | Histone Demethylase Inhibitors: R&D Systems [rndsystems.com]

An In-depth Technical Guide on the Effect of NSC636819 on H3K9me3 Levels

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides a comprehensive technical overview of the small molecule inhibitor NSC636819 and its specific effects on the epigenetic mark, histone H3 lysine 9 trimethylation (H3K9me3).

Introduction

This compound is a cell-permeable dinitrobenzene derivative identified as a potent and selective inhibitor of the KDM4/JMJD2 family of histone lysine demethylases. Specifically, it targets KDM4A and KDM4B, enzymes that play a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36).[1][2][3] Dysregulation of KDM4 enzymes is implicated in the progression of various cancers, including prostate cancer, making them a promising target for therapeutic intervention.[1] This guide details the mechanism of action of this compound, its direct impact on H3K9me3 levels, quantitative data from relevant studies, and the experimental protocols used to ascertain these effects.

Core Mechanism of Action: Inhibition of KDM4A/KDM4B

The primary mechanism through which this compound exerts its effects is through the competitive inhibition of the histone demethylases KDM4A and KDM4B. These enzymes are "erasers" of epigenetic marks, specifically targeting the removal of di- and trimethyl groups from H3K9 (H3K9me2/me3). H3K9me3 is a hallmark of heterochromatin, which is a tightly packed form of DNA associated with transcriptional repression.

By inhibiting the demethylating activity of KDM4A and KDM4B, this compound effectively prevents the removal of the methyl groups from H3K9. This leads to an accumulation and subsequent increase in the global cellular levels of H3K9me3. The elevated H3K9me3 levels reinforce the heterochromatic state, leading to the transcriptional silencing of specific genes, including those involved in cell proliferation and survival.

Signaling Pathway Diagram

The following diagram illustrates the direct pathway from this compound to the alteration of H3K9me3 levels and subsequent transcriptional repression.

Quantitative Data Summary

The inhibitory effects of this compound on its targets and its cellular activity have been quantified in several studies. The key quantitative metrics are summarized below.

| Parameter | Target/Cell Line | Value | Reference |

| Ki (Inhibition Constant) | KDM4A | 5.5 µM | |

| KDM4B | 3.0 µM | ||

| IC50 (Biochemical Assay) | KDM4A | 6.4 µM | |

| KDM4B | 9.3 µM | ||

| IC50 (Cell Viability) | LNCaP (prostate cancer cells) | 16.5 µM (3-day treatment) | |

| Effective Concentration | LNCaP cells | 100 µM (30 min treatment) significantly increased H3K9me3 | |

| In vitro demethylase assay | ~5 µM almost completely blocked H3K9me3 demethylating activity | ||

| Selectivity | KDM4D and KDM4E | Weakly suppressed compared to KDM4A/B | |

| Other Histone Marks | No significant change in H3K4me2, H3K27me3/me2, H3K36me3/me2, H3K79me2 |

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the effect of this compound on H3K9me3 levels.

Western Blot for Global H3K9me3 Levels

This protocol is used to assess the overall changes in H3K9me3 levels within a cell population following treatment with this compound.

-

Cell Culture and Treatment:

-

Culture cancer cells (e.g., LNCaP) to 70-80% confluency in appropriate media.

-

Treat cells with varying concentrations of this compound (e.g., 5 µM, 10 µM, 20 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48 hours).

-

-

Histone Extraction:

-

Harvest cells by scraping and wash with ice-cold PBS.

-

Lyse cells in a hypotonic buffer to isolate nuclei.

-

Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 M H2SO4) overnight at 4°C.

-

Precipitate the histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in distilled water.

-

-

Protein Quantification:

-

Determine the protein concentration of the histone extracts using a standard assay (e.g., Bradford or BCA assay).

-

-

SDS-PAGE and Electrotransfer:

-

Separate equal amounts of histone proteins (e.g., 10-20 µg) on a 15% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for H3K9me3 (e.g., rabbit anti-H3K9me3) overnight at 4°C.

-

As a loading control, incubate a parallel membrane or strip the first and re-probe with an antibody for total Histone H3.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Capture the image using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software. Normalize the H3K9me3 signal to the total Histone H3 signal.

-

Chromatin Immunoprecipitation (ChIP) for Locus-Specific H3K9me3

This protocol is used to determine if this compound treatment leads to an increase in H3K9me3 levels at specific gene promoters or genomic regions.

-

Cell Treatment and Cross-linking:

-

Treat cells with this compound as described above.

-

Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine.

-

-

Chromatin Preparation:

-

Harvest and lyse the cells to release nuclei.

-

Resuspend the nuclear pellet in a lysis buffer and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G agarose beads.

-

Incubate a portion of the chromatin with an antibody specific for H3K9me3 overnight at 4°C. Use a non-specific IgG as a negative control.

-

Add Protein A/G beads to pull down the antibody-histone-DNA complexes.

-

-

Washing and Elution:

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elute the chromatin from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by heating at 65°C for several hours in the presence of NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

-

-

Quantitative PCR (qPCR):

-

Perform qPCR using primers designed to amplify specific genomic regions of interest (e.g., the promoter of a target gene).

-

Analyze the enrichment of H3K9me3 at the target locus in this compound-treated cells compared to control cells.

-

Experimental Workflow Diagram

The diagram below outlines a typical workflow for evaluating the effect of a small molecule inhibitor on histone methylation.

Downstream Biological Consequences

The this compound-induced increase in H3K9me3 levels triggers significant downstream biological effects, particularly in cancer cells. These consequences underscore its therapeutic potential.

-

Transcriptional Reprogramming: The primary effect is the silencing of genes regulated by KDM4A/B. This includes the downregulation of oncogenes such as IGF1R, FGFR3, CCNE2, AURKA, and AURKB, and the upregulation of tumor suppressor genes like RB1 and CDH1.

-

Inhibition of Androgen Receptor (AR) Signaling: In prostate cancer cells, this compound negatively regulates androgen-responsive genes, which is a critical pathway for prostate tumor growth.

-

Induction of Apoptosis: By altering the expression of key survival and cell cycle genes, this compound induces programmed cell death (apoptosis) in cancer cells like LNCaP.

-

Suppression of Tumor Growth: In vivo studies using xenograft mouse models have shown that this compound can strongly suppress tumor growth and sensitize tumors to other therapies like the TRAIL-inducer ONC201.

Logical Relationship Diagram

This diagram shows the logical progression from the molecular inhibition by this compound to the observed anti-cancer effects.

Conclusion

This compound is a selective inhibitor of KDM4A and KDM4B histone demethylases. Its mechanism of action directly leads to a significant and specific increase in H3K9me3 levels in cancer cells. This epigenetic modification results in the transcriptional silencing of key oncogenes and the induction of apoptosis, demonstrating potent anti-tumor activity both in vitro and in vivo. The data strongly support the continued investigation of this compound and similar KDM4 inhibitors as a promising strategy for epigenetic cancer therapy, particularly for malignancies driven by aberrant histone demethylase activity.

References

NSC636819: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of the KDM4A/KDM4B Inhibitor

Abstract

NSC636819 is a potent and selective small molecule inhibitor of the histone lysine demethylases KDM4A and KDM4B. These enzymes are epigenetic regulators implicated in the progression of various cancers, most notably prostate cancer, through their coactivation of the androgen receptor (AR) signaling pathway. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed information on its mechanism of action, including its role in the inhibition of the KDM4A/B-AR axis and the induction of apoptosis, is presented. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of oncology, epigenetics, and medicinal chemistry.

Chemical Structure and Properties

This compound, also known as 1,5-Bis[(1E)-2-(3,4-dichlorophenyl)ethenyl]-2,4-dinitrobenzene, is a dinitrobenzene derivative with a symmetrical structure. The core of the molecule is a dinitrophenylene ring, which is substituted with two (E)-2-(3,4-dichlorophenyl)ethenyl groups.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 4,4'-((1E,1'E)-(4,6-dinitro-1,3-phenylene)bis(ethene-2,1-diyl))bis(1,2-dichlorobenzene)[1] |

| SMILES | ClC1=C(Cl)C=C(/C=C/C2=C(--INVALID-LINK--=O)C=C(--INVALID-LINK--=O)C(/C=C/C3=CC(Cl)=C(Cl)C=C3)=C2)C=C1[2] |

| InChIKey | YYZPXBXVBQSBDG-IJIVKGSJSA-N[1] |

| CAS Number | 1618672-71-1[1][2] |

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C22H12Cl4N2O4 | |

| Molecular Weight | 510.15 g/mol | |

| Appearance | Yellow to orange solid powder | |

| Purity | ≥97% (HPLC) | |

| Solubility | Soluble in DMSO (up to 10 mM) | |

| Storage (Solid) | Store at -20°C for up to 3 years or at 4°C for up to 2 years. | |

| Storage (In Solvent) | Store at -80°C for up to 6 months or at -20°C for up to 1 month. |

Biological Activity and Mechanism of Action

This compound is a competitive and selective inhibitor of the Jumonji C (JmjC) domain-containing histone lysine demethylases KDM4A and KDM4B. These enzymes are responsible for removing methyl groups from histone H3 at lysine 9 (H3K9me3/2), a modification associated with transcriptional repression. By inhibiting KDM4A and KDM4B, this compound leads to an increase in global H3K9me3 levels, resulting in the epigenetic silencing of target genes.

Inhibition of KDM4A and KDM4B

This compound exhibits potent inhibitory activity against KDM4A and KDM4B.

| Parameter | Value |

| KDM4A IC50 | ~6.4 µM |

| KDM4B IC50 | ~9.3 µM |

| KDM4A Ki | 5.5 µM |

| KDM4B Ki | 3.0 µM |

Signaling Pathways

In prostate cancer, KDM4A and KDM4B act as coactivators of the androgen receptor (AR), a key driver of tumor growth and survival. KDM4A/B demethylate H3K9me3 at the promoter regions of AR target genes, leading to their transcriptional activation. This compound disrupts this process by inhibiting KDM4A/B, which in turn suppresses the AR transcriptional network and inhibits the growth of prostate cancer cells.

References

An In-depth Technical Guide to NSC636819 (CAS: 1618672-71-1): A Selective KDM4A/KDM4B Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NSC636819, a potent and selective inhibitor of the histone lysine demethylases KDM4A and KDM4B. This document collates critical data, details experimental methodologies, and visualizes the compound's mechanism of action and relevant experimental workflows.

Core Compound Information

This compound is a cell-permeable, competitive inhibitor of KDM4A and KDM4B, which are epigenetic regulators implicated in the progression of various cancers, notably prostate cancer.[1][2] By inhibiting these demethylases, this compound modulates the transcription of key genes, including those regulated by the androgen receptor, leading to anti-proliferative and pro-apoptotic effects in cancer cells.[2][3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 1618672-71-1 |

| Molecular Formula | C₂₂H₁₂Cl₄N₂O₄ |

| Molecular Weight | 510.15 g/mol |

| Chemical Name | 1,5-Bis[(1E)-2-(3,4-dichlorophenyl)ethenyl]-2,4-dinitrobenzene |

| Synonyms | KDM4A/KDM4B Inhibitor, JMJD2 Inhibitor |

| Appearance | Solid powder |

| Purity | ≥98% (HPLC) |

| Solubility | Soluble in DMSO up to 10 mM |

| Storage | Store at +4°C |

Biological Activity and Quantitative Data

This compound selectively targets the histone demethylase activity of KDM4A and KDM4B, with a pronounced effect on the demethylation of trimethylated histone H3 at lysine 9 (H3K9me3). This inhibition leads to an increase in H3K9me3 levels, which is a marker of transcriptional repression.

Table 2: In Vitro Inhibitory Activity of this compound

| Target | IC₅₀ | Kᵢ | Notes |

| KDM4A | ~6.4 µM | 5.5 µM | Competitive inhibitor. |

| KDM4B | ~9.3 µM | 3.0 µM | Competitive inhibitor. |

Table 3: Cellular Activity of this compound in LNCaP Prostate Cancer Cells

| Assay | Effective Concentration/IC₅₀ | Duration | Effect |

| Histone Demethylase Inhibition | ~5 µM | 24 hours | Complete blockage of H3K9me3 demethylation. |

| Cytotoxicity (Apoptosis Induction) | IC₅₀ = 16.5 µM | 3 days | Induces apoptosis in LNCaP cells. |

| Gene Regulation | 10 µM | Not Specified | Negatively regulates androgen-responsive genes. |

Signaling Pathway and Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting KDM4A and KDM4B, which are crucial co-activators of the androgen receptor (AR). In prostate cancer, AR drives the expression of genes involved in cell growth and proliferation. KDM4A/B demethylate H3K9me3 at the promoter regions of these AR target genes, facilitating their transcription. By inhibiting KDM4A/B, this compound maintains the repressive H3K9me3 mark, leading to the silencing of these pro-proliferative genes and subsequent apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on standard laboratory practices and information derived from relevant research.

In Vitro Histone Demethylase Activity Assay

This assay measures the ability of this compound to inhibit the demethylase activity of recombinant KDM4A/B.

Experimental Workflow:

Methodology:

-

Reagents: Recombinant human KDM4A or KDM4B, biotinylated H3K9me3 peptide substrate, this compound, assay buffer, detection reagents (e.g., TR-FRET or AlphaLISA kit).

-

Procedure:

-

In a 384-well plate, add the assay buffer.

-

Add the recombinant KDM4A or KDM4B enzyme to each well.

-

Add this compound at various concentrations (typically a serial dilution). A DMSO control should be included.

-

Initiate the reaction by adding the biotinylated H3K9me3 peptide substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction according to the detection kit's instructions.

-

Add the detection reagents (e.g., Europium-labeled anti-H3K9me2 antibody and streptavidin-conjugated acceptor beads).

-

Incubate at room temperature to allow for signal development.

-

Read the plate on a suitable plate reader.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

This assay determines the effect of this compound on the viability and proliferation of cancer cells, such as the LNCaP prostate cancer cell line.

Methodology:

-

Cell Culture: Culture LNCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Procedure:

-

Seed LNCaP cells in a 96-well plate at a density of approximately 5,000 cells per well and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the cells for the desired duration (e.g., 3 days).

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value by plotting the percentage of viability against the compound concentration.

Immunoblotting for H3K9me3 Levels

This technique is used to visualize the increase in cellular H3K9me3 levels following treatment with this compound.

Methodology:

-

Cell Treatment and Lysis:

-

Treat LNCaP cells with this compound at the desired concentrations for 24 hours.

-

Harvest the cells and lyse them in RIPA buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunodetection:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for H3K9me3 overnight at 4°C. A primary antibody for total Histone H3 should be used as a loading control.

-

Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Apoptosis Analysis by Flow Cytometry (Propidium Iodide Staining)

This method quantifies the percentage of apoptotic cells (sub-G1 population) after treatment with this compound.

Experimental Workflow:

Methodology:

-

Cell Treatment: Treat LNCaP cells with this compound (e.g., at its IC₅₀ concentration) for a specified time (e.g., 3 days).

-

Cell Fixation:

-

Harvest both adherent and floating cells and wash with ice-cold PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

-

Data Analysis: Gate the cell populations based on their DNA content (PI fluorescence). The population of cells with a DNA content less than that of G1 cells (the sub-G1 peak) represents the apoptotic cells. Quantify the percentage of cells in the sub-G1 phase.

Conclusion

This compound is a valuable research tool for studying the roles of KDM4A and KDM4B in cancer biology and for the development of novel epigenetic-based therapies. Its well-defined mechanism of action and demonstrated cellular effects make it a strong candidate for further preclinical investigation. This guide provides a foundational resource for researchers and drug development professionals working with this promising compound.

References

Understanding the Therapeutic Target of NSC636819: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC636819 is a small molecule inhibitor that has demonstrated significant potential as an anti-cancer agent, particularly in the context of prostate cancer. This technical guide provides an in-depth exploration of the therapeutic target of this compound, its mechanism of action, and the downstream cellular consequences of its activity. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in oncology and drug development.

Primary Therapeutic Target: KDM4A and KDM4B

The principal therapeutic targets of this compound are the histone lysine demethylases KDM4A and KDM4B [1][2][3]. These enzymes are members of the JmjC domain-containing family of histone demethylases, which play a crucial role in epigenetic regulation by removing methyl groups from histone residues. Specifically, KDM4A and KDM4B demethylate trimethylated histone H3 at lysine 9 (H3K9me3), a mark associated with transcriptional repression[1][2].

This compound acts as a competitive inhibitor of both KDM4A and KDM4B, binding to the active site and preventing the demethylation of their histone substrates. This inhibition leads to an accumulation of H3K9me3 at the promoter regions of target genes, resulting in altered gene expression and subsequent cellular effects.

Quantitative Data: Inhibitory Activity and Cytotoxicity

The inhibitory potency of this compound against its primary targets and its effect on cancer cell viability have been quantified in several studies. The following tables summarize the key quantitative data.

| Target | Inhibition Constant (Ki) | IC50 | Assay Type |

| KDM4A | 5.5 µM | 6.4 µM | Enzymatic Assay |

| KDM4B | 3.0 µM | 9.3 µM | Enzymatic Assay |

Table 1: In vitro inhibitory activity of this compound against KDM4A and KDM4B.

| Cell Line | IC50 (Cytotoxicity) | Treatment Duration | Assay Type |

| LNCaP (Prostate Cancer) | 16.5 µM | 3 days | MTT Assay |

| PNT2 (Normal Prostate) | No significant effect at 5-20 µM | 6 days | Cell Viability Assay |

Table 2: Cytotoxic effects of this compound on prostate cancer and normal prostate cell lines.

Signaling Pathway: Inhibition of KDM4A/B and Downstream Effects

The inhibition of KDM4A and KDM4B by this compound initiates a cascade of events that ultimately leads to anti-cancer effects, primarily through the modulation of the Androgen Receptor (AR) signaling pathway. KDM4A and KDM4B are known co-activators of the AR. By removing the repressive H3K9me3 mark at AR target genes, they promote their transcription.

This compound treatment reverses this process, leading to increased H3K9me3 levels, suppression of AR target gene expression, and induction of apoptosis in prostate cancer cells.

Caption: Mechanism of action of this compound.

Experimental Protocols

KDM4A/B In Vitro Demethylase Inhibition Assay

This protocol is adapted from a formaldehyde dehydrogenase-coupled assay used to measure the demethylase activity of KDM4A and KDM4B.

Caption: Workflow for KDM4A/B Demethylase Inhibition Assay.

Materials:

-

Recombinant human KDM4A and KDM4B

-

Trimethylated H3K9 peptide substrate

-

This compound

-

Assay Buffer: 50 mM HEPES, pH 7.5

-

Cofactors: α-ketoglutarate, L-ascorbate, (NH₄)₂Fe(SO₄)₂·6H₂O

-

Formaldehyde Dehydrogenase (FDH)

-

β-Nicotinamide adenine dinucleotide (NAD⁺)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add the assay buffer.

-

Add serial dilutions of this compound to the wells. Include a DMSO-only control.

-

Prepare the reaction mixture containing KDM4A or KDM4B enzyme, H3K9me3 peptide substrate, cofactors, FDH, and NAD⁺.

-

Initiate the reaction by adding the reaction mixture to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Measure the absorbance at 340 nm to quantify the amount of NADH produced, which is proportional to the demethylase activity.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Western Blot for H3K9me3 Levels in LNCaP Cells

This protocol describes the detection of global H3K9me3 levels in LNCaP cells following treatment with this compound.

Caption: Workflow for Western Blot Analysis of H3K9me3.

Materials:

-

LNCaP cells

-

This compound

-

Cell culture medium and supplements

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-H3K9me3 and anti-Histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed LNCaP cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO for the desired duration (e.g., 24-72 hours).

-

Wash the cells with ice-cold PBS and lyse them using RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-H3K9me3 antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an anti-Histone H3 antibody to ensure equal loading.

-

Quantify the band intensities to determine the relative change in H3K9me3 levels.

MTT Cell Viability Assay

This protocol is for assessing the cytotoxicity of this compound on LNCaP cells.

Caption: Workflow for MTT Cell Viability Assay.

Materials:

-

LNCaP cells

-

This compound

-

Cell culture medium and supplements

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed LNCaP cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include wells with medium and DMSO as a vehicle control, and wells with medium only as a blank.

-

Incubate the plate for the desired treatment period (e.g., 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to convert the MTT into formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the cytotoxic IC₅₀ value.

Conclusion

This compound is a potent and selective inhibitor of the histone demethylases KDM4A and KDM4B. Its therapeutic potential, particularly in prostate cancer, stems from its ability to modulate the epigenetic landscape, leading to the suppression of the androgen receptor signaling pathway and the induction of apoptosis. The provided data and protocols offer a solid foundation for further investigation and development of this compound as a targeted cancer therapeutic.

References

- 1. The lysine demethylase, KDM4B, is a key molecule in androgen receptor signalling and turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting KDM4B that coactivates c-Myc-regulated metabolism to suppress tumor growth in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

Unveiling the Epigenetic Regulator: A Technical Guide to NSC636819 and its Impact on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC636819 is a potent and selective small molecule inhibitor of the Jumonji C (JmjC) domain-containing histone lysine demethylases KDM4A and KDM4B.[1] These enzymes play a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 9 (H3K9me3), a mark associated with transcriptional repression. In the context of prostate cancer, KDM4A and KDM4B are frequently overexpressed and act as coactivators of the androgen receptor (AR), a key driver of prostate cancer cell growth and survival.[2][3] This technical guide provides a comprehensive overview of this compound, its mechanism of action, its profound effects on gene expression, and detailed experimental protocols for its investigation.

Mechanism of Action

This compound functions as a competitive inhibitor at the active site of KDM4A and KDM4B, thereby preventing the demethylation of H3K9me3.[2] This leads to an accumulation of this repressive histone mark, resulting in the transcriptional silencing of KDM4A/B target genes. A significant portion of these target genes are integral components of the androgen receptor signaling pathway.[2] By inhibiting KDM4A/B, this compound effectively downregulates the expression of androgen-responsive genes, leading to cell growth inhibition and apoptosis in prostate cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound.

Table 1: Inhibitory Activity of this compound

| Target | IC50 (μM) | Ki (μM) |

| KDM4A | 6.4 | 5.5 |

| KDM4B | 9.3 | 3.0 |

Data sourced from Sigma-Aldrich product information.

Table 2: Cellular Activity of this compound in LNCaP Cells

| Parameter | Value | Conditions |

| Apoptosis Induction (IC50) | 16.5 μM | 3-day culture |

Data sourced from Sigma-Aldrich product information.

Table 3: Overview of this compound-Induced Gene Expression Changes in LNCaP Prostate Cancer Cells

While the specific fold-change values from the original microarray analysis by Chu et al. (2014) are not publicly available, the study reported significant alterations in gene expression. The following table provides a qualitative summary and representative examples of the types of genes affected by this compound treatment.

| Gene Category | Effect of this compound | Representative Genes |

| Androgen-Responsive Genes | Downregulation | PSA (KLK3), TMPRSS2, NKX3-1 |

| Tumor Suppressor Genes | Upregulation | RB1, CDH1 |

| Oncogenes | Downregulation | IGF1R, FGFR3, CCNE2, AURKA, AURKB |

| Apoptosis-Related Genes | Upregulation | TRAIL, DR5 |

This table is a qualitative representation based on findings reported in the literature.

Signaling Pathway

The primary signaling pathway affected by this compound is the androgen receptor (AR) signaling cascade. By inhibiting KDM4A and KDM4B, this compound prevents the removal of the repressive H3K9me3 mark at the promoters of AR target genes. This leads to a condensed chromatin state and transcriptional repression of these genes, which are crucial for prostate cancer cell proliferation and survival.

Caption: Mechanism of this compound action on the Androgen Receptor signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to study the effects of this compound.

In Vitro Histone Demethylase Assay

This protocol is designed to measure the enzymatic activity of KDM4A/B and the inhibitory effect of this compound.

Caption: Workflow for the in vitro histone demethylase assay.

Methodology:

-

Reagent Preparation:

-

Prepare a 2X assay buffer containing 100 mM HEPES (pH 7.5), 2 mM α-ketoglutarate, 4 mM Ascorbate, and 100 µM Fe(NH₄)₂(SO₄)₂.

-

Dilute recombinant human KDM4A or KDM4B to a working concentration in 1X assay buffer.

-

Prepare a stock solution of biotinylated H3K9me3 peptide substrate.

-

Prepare serial dilutions of this compound in DMSO.

-

-

Reaction Setup:

-

In a 384-well plate, add this compound dilutions or DMSO (vehicle control).

-

Add the KDM4A or KDM4B enzyme to each well.

-

Initiate the reaction by adding the H3K9me3 peptide substrate.

-

The final reaction volume is typically 20 µL.

-

-

Incubation:

-

Incubate the reaction plate at 37°C for a predetermined time (e.g., 30 minutes).

-

-

Detection (AlphaLISA):

-

Stop the reaction by adding a detection mix containing AlphaLISA acceptor beads conjugated to an anti-H3K9me2 antibody and streptavidin-coated donor beads.

-

Incubate in the dark at room temperature for 60 minutes.

-

Read the plate on an AlphaScreen-compatible plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Cellular Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol details the procedure for quantifying apoptosis in LNCaP cells treated with this compound using flow cytometry.

Caption: Workflow for the Annexin V/PI apoptosis assay.

Methodology:

-

Cell Culture and Treatment:

-

Seed LNCaP cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Treat cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time period (e.g., 48 hours).

-

-

Cell Harvesting:

-

Carefully collect the culture medium, which may contain detached apoptotic cells.

-

Wash the adherent cells with PBS and detach them using a gentle cell dissociation reagent (e.g., TrypLE).

-

Combine the detached cells with the collected medium and centrifuge at 300 x g for 5 minutes.

-

-

Staining:

-

Wash the cell pellet twice with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of propidium iodide (PI) solution (100 µg/mL).

-

Gently vortex and incubate at room temperature for 15 minutes in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

-

Flow Cytometry:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Use appropriate compensation controls for FITC and PI.

-

Gate on the cell population based on forward and side scatter to exclude debris.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

-

Gene Expression Analysis by Microarray

This protocol outlines the general steps for performing a microarray experiment to analyze gene expression changes in LNCaP cells treated with this compound.

Methodology:

-

Cell Culture and Treatment:

-

Culture LNCaP cells as described in the apoptosis assay protocol.

-

Treat cells with a predetermined concentration of this compound (e.g., at or near the IC50 for apoptosis) and a DMSO vehicle control for a specified duration (e.g., 24 hours).

-

Perform experiments in biological triplicate for each condition.

-

-

RNA Extraction:

-

Harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen), including an on-column DNase digestion step to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to ensure high-quality, intact RNA.

-

-

cDNA Synthesis and Labeling:

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and a T7-oligo(dT) primer.

-

Synthesize second-strand cDNA.

-

Generate biotin-labeled cRNA by in vitro transcription using T7 RNA polymerase and biotinylated UTP and CTP.

-

-

Hybridization, Washing, and Staining:

-

Fragment the labeled cRNA.

-

Hybridize the fragmented cRNA to a human whole-genome expression microarray (e.g., Affymetrix GeneChip) at 45°C for 16 hours in a hybridization oven.

-

Wash the arrays using an automated fluidics station to remove non-specifically bound cRNA.

-

Stain the arrays with streptavidin-phycoerythrin (SAPE).

-

-

Scanning and Data Acquisition:

-

Scan the arrays using a high-resolution microarray scanner.

-

Use the manufacturer's software to generate raw data files (e.g., .CEL files for Affymetrix).

-

-

Data Analysis:

-

Perform quality control checks on the raw data.

-

Normalize the data across all arrays (e.g., using RMA - Robust Multi-array Average).

-

Identify differentially expressed genes between the this compound-treated and control groups using statistical tests (e.g., t-test or ANOVA) and apply a false discovery rate (FDR) correction (e.g., Benjamini-Hochberg).

-

Set significance thresholds (e.g., fold change > 2 and FDR < 0.05).

-

Perform pathway and gene ontology analysis on the list of differentially expressed genes to identify enriched biological processes and pathways.

-

Conclusion

This compound is a valuable research tool for investigating the role of KDM4A and KDM4B in prostate cancer and other malignancies. Its ability to modulate the epigenetic landscape, specifically by increasing H3K9me3 levels, leads to significant changes in gene expression, particularly within the androgen receptor signaling pathway. This ultimately results in the inhibition of cancer cell growth and the induction of apoptosis. The detailed protocols provided in this guide will enable researchers to further explore the therapeutic potential of targeting these critical histone demethylases.

References

Preliminary Safety Profile of NSC636819: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC636819 is a synthetic small molecule identified as a competitive and selective inhibitor of the histone demethylases KDM4A and KDM4B.[1][2][3] These enzymes, particularly KDM4B, are implicated in the progression of various cancers, including prostate cancer, by altering the epigenetic landscape through the demethylation of histone H3 lysine 9 trimethylation (H3K9me3).[1][2] By inhibiting KDM4A and KDM4B, this compound leads to an increase in H3K9me3 levels, which is associated with transcriptional repression of oncogenes and induction of tumor suppressor genes. This document provides a technical overview of the preliminary toxicity and activity studies of this compound, summarizing key quantitative data, outlining experimental methodologies, and visualizing associated cellular pathways and workflows.

Quantitative Toxicity and Efficacy Data

The following tables summarize the currently available quantitative data on the in vitro and in vivo effects of this compound.

Table 1: In Vitro Enzyme Inhibition and Cytotoxicity of this compound

| Parameter | Target/Cell Line | Value | Reference |

| Ki | KDM4A | 5.5 µM | |

| KDM4B | 3.0 µM | ||

| IC50 (Enzyme Inhibition) | KDM4A | 6.4 µM | |

| KDM4B | 9.3 µM | ||

| IC50 (Cytotoxicity) | LNCaP (prostate cancer) | 16.5 µM (3-day exposure) | |

| Effective Concentration | Various cancer cell lines | 10-20 µM (2-day exposure) | |

| Selectivity | Normal PNT2 cells | No significant effect at 5-20 µM (6-day exposure) |

Table 2: In Vivo Antitumor Efficacy of this compound in a Xenograft Model

| Animal Model | Cancer Cell Line | Dosage and Administration | Treatment Schedule | Outcome | Reference |

| Mouse | A549 (lung cancer) | 20 or 40 mg/kg | Intraperitoneal (i.p.), 5 times a week for 4 weeks | Dose-dependent tumor growth suppression and sensitization to ONC201 (a TRAIL inducer) |

Experimental Protocols

The following sections detail the general methodologies employed in the preliminary toxicity and efficacy studies of this compound. These protocols are representative and may require optimization for specific experimental conditions.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of this compound that inhibits the metabolic activity of cancer cells by 50% (IC50).

-

Cell Plating: Seed cancer cells (e.g., LNCaP) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 5-20 µM) for a specified duration (e.g., 3 days). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method quantifies the induction of apoptosis in cells treated with this compound.

-

Cell Treatment: Culture cells (e.g., LNCaP) and treat them with this compound at the desired concentration and for the appropriate duration.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blotting for Protein Expression

This technique is used to detect changes in the levels of specific proteins (e.g., H3K9me3, TRAIL, DR5, cleaved caspase-7) following treatment with this compound.

-

Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

In Vivo Xenograft Tumor Growth Study

This model assesses the antitumor efficacy of this compound in a living organism.

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., A549) into the flank of immunocompromised mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 20 or 40 mg/kg, i.p.) and a vehicle control according to a predetermined schedule (e.g., 5 times a week for 4 weeks).

-

Tumor Measurement: Measure the tumor volume periodically using calipers.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for biomarker expression).

Genotoxicity Studies

As of the date of this document, there is no publicly available information regarding the genotoxicity of this compound from standard assays such as the Ames test (bacterial reverse mutation assay) or the in vitro/in vivo micronucleus assay. Such studies are crucial for a comprehensive toxicity profile and are recommended for further investigation.

Visualizations

Signaling Pathway of this compound

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for Preclinical Evaluation

Caption: General experimental workflow for preclinical evaluation of this compound.

References

The Epigenetic Landscape of NSC636819: A Technical Guide to a Novel KDM4A/KDM4B Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the epigenetic modulator NSC636819. As a competitive and selective inhibitor of the histone demethylases KDM4A and KDM4B, this compound presents a compelling avenue for research and development, particularly in the context of oncology. This document outlines the core mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes its impact on cellular pathways.

Core Mechanism of Action: Targeting Histone Demethylation

This compound functions as a potent, cell-permeable inhibitor of KDM4A and KDM4B, enzymes that play a crucial role in epigenetic regulation by removing methyl groups from histone proteins.[1][2] Specifically, these enzymes target the trimethylated lysine 9 on histone H3 (H3K9me3), a mark associated with condensed chromatin and transcriptional repression.

The molecule, a dinitrobenzene derivative, competitively binds to the active site within the JmjC domain of KDM4A and KDM4B, thereby blocking their demethylase activity.[3] This inhibition leads to a global increase in H3K9me3 levels within the cell.[1] The accumulation of this repressive mark alters the expression of numerous genes, including the upregulation of tumor suppressors and the downregulation of oncogenes, ultimately inducing apoptosis and inhibiting the proliferation of cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's activity based on in vitro and cellular assays.

| Parameter | KDM4A | KDM4B | Reference |

| Ki | 5.5 µM | 3.0 µM | |

| IC50 | 6.4 µM | 9.3 µM | |

| Inhibition Rate | 28% | 35% | |

| Table 1: In Vitro Inhibitory Activity of this compound against KDM4A and KDM4B. |

| Cell Line | Assay | IC50 | Conditions | Reference |

| LNCaP (Prostate Cancer) | Cytotoxicity | 16.5 µM | 3-day culture | |

| Table 2: Cellular Activity of this compound. |

Key Signaling Pathway and Mechanism of Action

The inhibitory action of this compound on KDM4A/B triggers a cascade of events that culminate in anti-cancer effects. The following diagram illustrates this pathway, from target engagement to the alteration of gene expression and induction of apoptosis.

Caption: Mechanism of this compound action.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the epigenetic effects of this compound. These protocols are based on standard techniques reported in the literature.

In Vitro Histone Demethylase (HMD) Activity Assay

This protocol details a common method for measuring the enzymatic activity of KDM4A/B and the inhibitory effect of this compound.

Caption: Experimental workflow for HMD assay.

Methodology:

-

Peptide Coating: A 96-well microplate is coated with a biotinylated histone H3 peptide containing the H3K9me3 mark.

-

Reaction Mixture: Recombinant KDM4A or KDM4B enzyme is added to the wells along with the necessary co-factors (Fe(II), α-ketoglutarate, and ascorbate). This compound is added at varying concentrations to determine its inhibitory effect, with a vehicle control (e.g., DMSO) used for comparison.

-

Enzymatic Reaction: The plate is incubated to allow the demethylation reaction to proceed.

-

Detection: The wells are washed, and a primary antibody that specifically recognizes the demethylated product (H3K9me2) is added. This is followed by the addition of a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Signal Generation: A colorimetric HRP substrate is added, and the reaction is allowed to develop. The reaction is then stopped, and the absorbance is read on a plate reader.

-

Data Analysis: The absorbance values are used to calculate the percentage of inhibition at each concentration of this compound, and this data is used to determine the IC50 value.

Cellular Histone Methylation Analysis via Western Blot

This protocol outlines the steps to assess the impact of this compound on global H3K9me3 levels in a cellular context.

Methodology:

-

Cell Culture and Treatment: Cancer cell lines (e.g., LNCaP) are cultured to approximately 70-80% confluency. The cells are then treated with various concentrations of this compound (e.g., 5-20 µM) or a vehicle control for a specified period (e.g., 24-72 hours).

-

Histone Extraction: After treatment, cells are harvested, and histones are extracted using an acid extraction protocol.

-

Protein Quantification: The concentration of the extracted histone proteins is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blot: Equal amounts of histone proteins are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for H3K9me3. A primary antibody for total Histone H3 is used as a loading control. Following incubation with appropriate HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the H3K9me3 bands is quantified and normalized to the total Histone H3 bands to determine the relative change in global H3K9me3 levels following treatment with this compound.

Cell Viability and Apoptosis Assays

This protocol describes how to measure the cytotoxic and pro-apoptotic effects of this compound on cancer cells.

Caption: Logical flow of this compound's cellular effects.

Methodology:

-

Cell Seeding and Treatment: Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with a serial dilution of this compound for 24, 48, and 72 hours.

-

Viability Assessment (MTT or CellTiter-Glo® Assay):

-

MTT: MTT reagent is added to each well and incubated to allow for its conversion to formazan by metabolically active cells. The formazan crystals are then solubilized, and the absorbance is measured.

-

CellTiter-Glo®: A reagent that measures ATP levels is added to the wells, and luminescence, which is proportional to the number of viable cells, is measured.

-

-

Apoptosis Assessment (Annexin V/PI Staining):

-

Cells are treated with this compound as described above.

-

After treatment, cells are harvested and stained with FITC-conjugated Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI, to detect late apoptotic/necrotic cells).

-

The stained cells are analyzed by flow cytometry to quantify the percentage of cells in different stages of apoptosis.

-

Conclusion and Future Directions

This compound is a valuable chemical probe for studying the biological roles of KDM4A and KDM4B and serves as a lead compound for the development of novel epigenetic therapies. Its ability to selectively increase H3K9me3 levels and induce apoptosis in cancer cells, particularly those of prostate origin, underscores the therapeutic potential of targeting these histone demethylases. Future research should focus on optimizing the potency and pharmacokinetic properties of this compound derivatives and exploring their efficacy in a broader range of malignancies, both as a monotherapy and in combination with other anti-cancer agents. While no clinical trials involving this compound have been reported, its mechanism of action aligns with emerging strategies in cancer epigenetics.

References

Methodological & Application

NSC636819: A Potent Inhibitor of KDM4A/B for Cell-Based Research

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

NSC636819 is a cell-permeable, competitive, and selective inhibitor of the histone demethylases KDM4A and KDM4B.[1][2] These enzymes are crucial regulators of histone methylation, and their aberrant activity is implicated in the progression of various cancers, particularly prostate cancer.[1][2] This document provides a detailed protocol for a cell-based cytotoxicity assay using this compound, summarizes its key biological activities, and illustrates its mechanism of action and experimental workflow.

Biological Activity and Mechanism of Action

This compound exerts its biological effects by targeting the active site of KDM4A and KDM4B, thereby preventing the demethylation of histone H3 at lysine 9 (H3K9me3). This leads to an accumulation of the repressive H3K9me3 mark, which in turn alters gene expression. Specifically, this compound has been shown to up-regulate tumor suppressor genes such as RB1 and CDH1, and down-regulate oncogenes including IGF1R, FGFR3, CCNE2, AURKA, and AURKB. Furthermore, it negatively regulates androgen-responsive genes, highlighting its potential in treating prostate cancer. In cancer cell lines, inhibition of KDM4A/B by this compound leads to the induction of apoptosis.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound.

Table 1: Inhibitory Activity of this compound

| Target | IC50 | Ki |

| KDM4A | 6.4 µM | 5.5 µM |

| KDM4B | 9.3 µM | 3.0 µM |

Data compiled from product datasheets.

Table 2: Cytotoxic Activity of this compound

| Cell Line | Assay | IC50 | Treatment Duration |

| LNCaP | MTT Assay | 16.5 µM | 3 days |

Data obtained from studies on human prostate cancer cells.

Signaling Pathway Diagram

The diagram below illustrates the proposed signaling pathway affected by this compound.

Caption: Mechanism of this compound leading to apoptosis and altered gene expression.

Experimental Protocol: Cell Viability (MTT) Assay

This protocol details a method to assess the cytotoxic effects of this compound on a cancer cell line, such as LNCaP, using a standard MTT assay.

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO)

-

LNCaP cells (or other suitable cell line)

-